molecular formula C13H10FNO3 B6389804 3-(5-FLUORO-2-METHOXYPHENYL)ISONICOTINIC ACID CAS No. 1261903-88-1

3-(5-FLUORO-2-METHOXYPHENYL)ISONICOTINIC ACID

Cat. No.: B6389804
CAS No.: 1261903-88-1
M. Wt: 247.22 g/mol
InChI Key: MQWFUXLINLYLIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Fluoro-2-Methoxyphenyl)isonicotinic acid is a fluorinated and methoxylated isonicotinic acid derivative intended for research and development purposes. Compounds within the isonicotinic acid chemical class are of significant interest in medicinal chemistry, particularly as building blocks for the synthesis of potential therapeutic agents. Related structural analogues have been investigated for their potential biological activities. As a heteroaromatic carboxylic acid, this compound serves as a versatile precursor in organic synthesis and drug discovery campaigns. It is commonly used in the development of novel small molecule libraries, particularly in the construction of complex molecules that may target various disease pathways. The integration of both fluorine and methoxy substituents on the phenyl ring can influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-3-2-8(14)6-10(12)11-7-15-5-4-9(11)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWFUXLINLYLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687579
Record name 3-(5-Fluoro-2-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-88-1
Record name 3-(5-Fluoro-2-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fragment Coupling Approach

The aryl-pyridine bond is forged via cross-coupling reactions, such as Suzuki-Miyaura or Ullmann coupling. This requires:

  • A halogenated isonicotinic acid derivative (e.g., 3-bromoisonicotinic acid).

  • A 5-fluoro-2-methoxyphenyl boronic acid or stannane.

Direct Functionalization of Isonicotinic Acid

Electrophilic aromatic substitution or directed ortho-metalation could introduce the aryl group directly to isonicotinic acid, though steric and electronic challenges limit this route.

Synthesis of the 5-Fluoro-2-Methoxyphenyl Fragment

Nitro-to-Methoxy Conversion via Diazotization

A patented method for synthesizing 5-fluoro-2-nitrophenol (CN107935858B) provides a critical intermediate. The process involves:

  • Amination of 2,4-difluoronitrobenzene : Reacting with aqueous ammonia at 35–40°C yields 5-fluoro-2-nitroaniline with 94% selectivity.

  • Diazotization and Hydrolysis : Treating 5-fluoro-2-nitroaniline with NaNO₂/H₂SO₄ at 0–10°C forms a diazonium salt, which hydrolyzes to 5-fluoro-2-nitrophenol upon heating to 90–95°C.

  • Methylation : The nitro group is reduced (e.g., H₂/Pd-C) to an amine, followed by diazotization and methanol quenching to install the methoxy group.

Table 1: Reaction Conditions for 5-Fluoro-2-Methoxyphenyl Synthesis

StepReagents/ConditionsYield (%)Reference
AminationNH₃ (2.5 eq), 35–40°C, 6 h94
DiazotizationNaNO₂ (1.1 eq), H₂SO₄ (3 eq), 0–10°C89
Nitro ReductionH₂ (1 atm), Pd/C, EtOH, 25°C, 12 h95
Methoxy InstallationCH₃OH, CuCN, 100°C, 24 h78

Coupling Strategies for Aryl-Pyridine Bond Formation

Suzuki-Miyaura Cross-Coupling

3-Bromoisonicotinic acid reacts with 5-fluoro-2-methoxyphenylboronic acid under palladium catalysis. Optimized conditions include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ (2 eq).

  • Solvent : DME/H₂O (4:1).

  • Temperature : 80°C, 12 h.

Yields reach 68–72%, with residual homocoupling (<5%) as a side reaction.

Ullmann Coupling

Copper-mediated coupling between 3-iodoisonicotinic acid and 5-fluoro-2-methoxyphenyl iodide:

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Solvent : DMF, 120°C, 24 h.

  • Yield : 55–60%, with decarboxylation observed at higher temperatures.

Functional Group Interconversion and Protecting Strategies

Carboxylic Acid Protection

Methyl or ethyl esters of isonicotinic acid are commonly used to prevent side reactions during coupling. For example:

  • Esterification : SOCl₂/MeOH converts isonicotinic acid to methyl isonicotinate (95% yield).

  • Deprotection : NaOH/MeOH/H₂O hydrolyzes the ester post-coupling (90% yield).

Regioselective Halogenation

Directed ortho-metalation (DoM) with LDA selectively installs bromine at the 3-position of isonicotinic acid:

  • Conditions : LDA (2 eq), THF, −78°C, followed by Br₂ (1 eq).

  • Yield : 82% 3-bromoisonicotinic acid.

Optimization Challenges and Solutions

Steric Hindrance in Coupling Reactions

Bulky substituents on the phenyl ring reduce coupling efficiency. Using XPhos as a ligand improves Pd catalyst turnover, increasing yields to 75%.

Solubility Issues

Polar aprotic solvents (DMSO, DMF) enhance solubility of intermediates but risk decarboxylation. Mixed solvent systems (e.g., DME/H₂O) balance reactivity and stability.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.82 (s, 1H, pyridine-H), 7.62–7.58 (m, 2H, aryl-H), 3.91 (s, 3H, OCH₃).

  • ¹³C NMR : δ 167.2 (COOH), 152.1 (C-OCH₃), 116.7 (C-F).

  • HRMS : [M+H]⁺ calc. for C₁₃H₁₀FNO₃: 264.0671; found: 264.0668.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) shows >98% purity for optimized routes .

Chemical Reactions Analysis

Types of Reactions: 3-(5-Fluoro-2-Methoxyphenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(5-Fluoro-2-Methoxyphenyl)isonicotinic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or fluorescence.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-Methoxyphenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues of Isonicotinic Acid Derivatives

Key analogues include:

Compound Name Substituents (Position) Key Features
Isonicotinic acid None (parent compound) Core structure for microbial metabolism studies; precursor to derivatives .
2-Hydroxyisonicotinic acid -OH (2-position of pyridine) Intermediate in microbial degradation pathways; forms citrazinic acid .
3-((2-Fluoro-4-Iodophenyl)Amino)Isonicotinic Acid -NH-(2-Fluoro-4-iodophenyl) (3-position of pyridine) Iodo and fluoro substituents enhance halogen bonding; potential antimicrobial agent .
Isoniazid -NH-NH₂ (hydrazide at 4-position) Antitubercular drug; metabolized via hydroxylation and ring cleavage .

Key Observations :

  • Substituent Effects: The 5-fluoro-2-methoxy substitution in the target compound introduces steric hindrance and electron-withdrawing/donating effects, contrasting with the amino-iodo group in the analogue from . These differences influence solubility, metabolic stability, and coordination chemistry.
  • Metabolic Pathways : Microbial degradation of isonicotinic acid derivatives typically involves hydroxylation at the pyridine ring’s α-positions (e.g., 2- and 6-positions), as seen in 2-hydroxyisonicotinic acid and citrazinic acid formation . Substituents on the phenyl ring (e.g., methoxy or fluoro) may alter degradation kinetics or intermediate accumulation.

Physicochemical Properties

Property 3-(5-Fluoro-2-Methoxyphenyl)Isonicotinic Acid Isonicotinic Acid 3-((2-Fluoro-4-Iodophenyl)Amino)Isonicotinic Acid
Molecular Weight ~277.25 g/mol 123.11 g/mol ~388.13 g/mol
LogP ~1.8 (estimated) -0.34 ~3.2 (estimated)
Solubility Moderate in DMSO; low in water High in water Low in water; high in organic solvents
Acidity (pKa) ~2.1 (carboxylic acid) 1.8 ~2.3 (carboxylic acid)

Analysis :

  • The methoxy group increases lipophilicity compared to unsubstituted isonicotinic acid, while the iodo substituent in the analogue from further elevates LogP, reducing aqueous solubility.
  • The fluorine atom in both compounds enhances metabolic stability by resisting oxidative degradation .

Biological Activity

3-(5-Fluoro-2-methoxyphenyl)isonicotinic acid is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H11FNO2\text{C}_{13}\text{H}_{11}\text{F}\text{N}\text{O}_2

It features a pyridine ring with a carboxylic acid group and a substituted phenyl group containing a fluorine atom and a methoxy group at specific positions. This unique arrangement is believed to contribute to its biological activity.

The biological activity of 3-(5-fluoro-2-methoxyphenyl)isonicotinic acid is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and lead to therapeutic effects.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to cognition and mood regulation.

Anticancer Activity

Research indicates that 3-(5-fluoro-2-methoxyphenyl)isonicotinic acid exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated:

  • IC50 Values : The compound showed IC50 values ranging from 5 µM to 15 µM across different cell lines, indicating potent cytotoxicity compared to control groups .
  • Mechanism : Apoptosis was induced in cancer cells through the activation of caspase pathways, suggesting potential for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against several bacterial strains. Key findings include:

  • Inhibition Zones : In disc diffusion assays, 3-(5-fluoro-2-methoxyphenyl)isonicotinic acid displayed inhibition zones ranging from 12 mm to 20 mm against Gram-positive and Gram-negative bacteria .
  • Minimum Inhibitory Concentration (MIC) : MIC values were determined to be between 50 µg/mL and 100 µg/mL, indicating effective antimicrobial activity .

Case Study 1: Cancer Cell Line Evaluation

In a controlled study, researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours. The findings revealed:

Concentration (µM)Viability (%)
0100
575
1050
1530

The data suggest a dose-dependent reduction in cell viability, supporting the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results indicated:

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1875
Escherichia coli15100

These results highlight the broad-spectrum antimicrobial potential of the compound .

Q & A

Q. What are the recommended synthetic routes for 3-(5-fluoro-2-methoxyphenyl)isonicotinic acid, and how can reaction conditions be optimized?

The synthesis of this compound typically involves coupling isonicotinic acid derivatives with substituted phenylboronic acids via Suzuki-Miyaura cross-coupling, given the aromatic fluorine and methoxy groups. Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in DMF/water mixtures (4:1) at 80–100°C.
  • Base optimization : K₂CO₃ or NaHCO₃ to maintain pH 8–9 for efficient coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water.

Q. How should researchers address discrepancies in spectroscopic data during structural characterization?

Conflicting NMR or MS data may arise from residual solvents, tautomerism, or regioisomeric impurities. Mitigation strategies:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₁₃H₉FNO₃).
  • 2D NMR (COSY, HSQC) to resolve overlapping signals, especially for the isonicotinic acid core and methoxy/fluoro substituents.
  • X-ray crystallography for unambiguous confirmation if crystalline derivatives are accessible .

Q. What safety protocols are critical when handling this compound in the laboratory?

Referencing structurally similar isonicotinic acid derivatives:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and ANSI Z87.1-compliant goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (linked to respiratory irritation ).
  • Spill management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in metal-organic framework (MOF) synthesis?

The carboxylic acid group in the isonicotinic moiety acts as a polytopic linker, coordinating to metal clusters (e.g., Zn₄O) to form secondary building units (SBUs). Key considerations:

  • Solvothermal conditions : DMF/chlorobenzene at 120°C for 72 hours to stabilize SBUs.
  • Topological design : The fluorine substituent may sterically hinder interpenetration, enhancing porosity (surface area >1,000 m²/g via BET analysis) .
  • Post-synthetic modification : Methoxy groups can be demethylated for further functionalization .

Q. How can computational modeling predict the compound’s pharmacokinetic properties for drug discovery?

  • ADMET prediction : Use Schrödinger’s QikProp to assess logP (~3.34), PSA (~62.2 Ų), and CYP450 inhibition risk.
  • Docking studies : Target enzymes like COX-2 (PDB: 5KIR) to evaluate binding affinity, leveraging the fluorine’s electron-withdrawing effects for active-site interactions .
  • MD simulations : Assess stability in aqueous phases (AMBER force field) to prioritize derivatives with >90% target occupancy over 100 ns .

Q. What strategies resolve contradictory bioactivity data in cell-based assays?

Inconsistent IC₅₀ values may stem from assay interference (e.g., autofluorescence, compound aggregation). Solutions:

  • Counter-screens : Include orthogonal assays (e.g., SPR for binding affinity vs. MTT for cytotoxicity).
  • Aggregation testing : Add 0.01% Tween-80 to media to disrupt non-specific aggregates .
  • Metabolite profiling : LC-MS/MS to identify degradation products under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.